2-bromo-5-methoxy-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide

Description

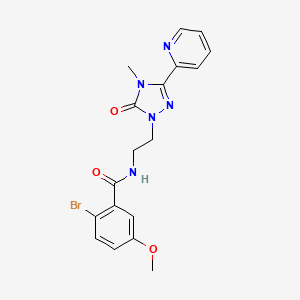

This compound is a structurally complex benzamide derivative featuring a triazolone ring fused with a pyridinyl group, a bromo-methoxy-substituted aromatic system, and an ethyl linker. The bromine atom likely enhances electrophilic reactivity, while the methoxy group may influence solubility and binding interactions. Crystallographic analysis of such compounds typically employs tools like SHELXL for refinement and ORTEP for visualization .

Properties

IUPAC Name |

2-bromo-5-methoxy-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrN5O3/c1-23-16(15-5-3-4-8-20-15)22-24(18(23)26)10-9-21-17(25)13-11-12(27-2)6-7-14(13)19/h3-8,11H,9-10H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLDYQWEQXAXOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)C2=C(C=CC(=C2)OC)Br)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-bromo-5-methoxy-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer effects, and explores relevant research findings and case studies.

Chemical Structure

The structure of the compound can be described as follows:

- Core Structure : A benzamide derivative with a bromo and methoxy substituent.

- Triazole Ring : A five-membered ring containing three nitrogen atoms, contributing to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures to the title compound exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

A study highlighted that certain triazole derivatives demonstrated minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Triazole Derivative A | Staphylococcus aureus | 12.5 |

| Triazole Derivative B | E. coli | 25 |

Anticancer Activity

The anticancer potential of the compound has been evaluated in various studies. For example, derivatives containing the triazole moiety have shown promising results against cancer cell lines such as MDA-MB-231 (breast cancer). The cytotoxic effects were assessed using IC50 values, with some derivatives exhibiting significant activity at low concentrations.

A specific case study reported that a related triazole compound had an IC50 value of 27.6 μM against MDA-MB-231 cells, indicating strong cytotoxicity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Triazole Derivative C | MDA-MB-231 | 27.6 |

| Triazole Derivative D | MDA-MB-231 | 29.3 |

The biological activity of the compound is believed to stem from its ability to interact with specific cellular targets. Triazoles are known to inhibit certain enzymes involved in cell proliferation and survival pathways. The presence of the pyridine group may enhance lipophilicity, facilitating cellular uptake.

Studies suggest that such compounds may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Case Studies and Research Findings

- Antimicrobial Efficacy : A series of experiments demonstrated that triazole derivatives could inhibit the growth of multidrug-resistant bacterial strains, highlighting their therapeutic potential in combating antibiotic resistance .

- Cytotoxic Studies : Research involving various synthesized analogs showed that modifications on the triazole ring significantly influenced their anticancer properties. For instance, introducing electron-withdrawing groups enhanced cytotoxicity against cancer cells .

- Structure-Activity Relationship (SAR) : The SAR analysis indicated that specific substitutions on the benzamide backbone could lead to improved biological activity. This finding is crucial for guiding future drug design efforts aimed at optimizing efficacy .

Scientific Research Applications

Overview

The compound 2-bromo-5-methoxy-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide has garnered attention in scientific research due to its potential applications in medicinal chemistry and pharmacology. This compound features a complex structure that combines elements of triazole and pyridine, which are known for their diverse biological activities.

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. The incorporation of the pyridine moiety enhances the biological activity of these compounds by improving their interaction with biological targets such as enzymes and receptors involved in tumor progression .

- Antimicrobial Properties : Compounds similar to this compound have been studied for their antimicrobial effects. The presence of the triazole ring is crucial for inhibiting microbial growth, making this compound a candidate for further exploration in antibiotic development .

- Enzyme Inhibition : This compound may act as an inhibitor for various enzymes linked to metabolic pathways in cancer and infectious diseases. For instance, its structural similarity to known enzyme inhibitors suggests that it could interfere with the function of enzymes such as NAMPT (Nicotinamide adenine dinucleotide biosynthesis), which is critical in cancer metabolism .

Pharmacological Insights

- Pharmacokinetics : Preliminary studies have demonstrated that compounds with similar structures exhibit favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability. These characteristics are essential for developing effective therapeutic agents .

- Targeted Drug Delivery : The unique structure allows for modifications that can enhance targeted delivery to specific tissues or cells. This is particularly relevant in cancer therapy where localized treatment can minimize side effects associated with systemic therapies .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of triazole derivatives similar to the compound . The results showed that these compounds inhibited cell proliferation in various cancer cell lines, demonstrating a dose-dependent response. The mechanism was attributed to the induction of apoptosis through the activation of specific signaling pathways .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial applications, derivatives were tested against a range of bacterial strains. The results indicated significant antibacterial activity, with some compounds showing effectiveness against multi-drug resistant strains. This highlights the potential for developing new antibiotics from this class of compounds .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Inhibition of cancer cell proliferation | Dose-dependent apoptosis induction |

| Antimicrobial Properties | Effective against various bacterial strains | Significant activity against resistant strains |

| Enzyme Inhibition | Potential inhibitor of NAMPT and other enzymes | Interference with metabolic pathways |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Triazole-Containing Derivatives

Triazole rings are prevalent in bioactive molecules due to their stability and hydrogen-bonding capacity. For example:

- Fluconazole : A triazole antifungal agent lacking the pyridinyl and benzamide groups. The absence of these features reduces its molecular weight and alters target specificity compared to the target compound.

- Ceftriaxone : A cephalosporin antibiotic with a triazolone moiety. Its β-lactam core contrasts with the benzamide backbone of the target compound, highlighting divergent mechanisms of action.

Pyridinyl-Substituted Compounds

The pyridinyl group in the target compound may enhance binding to metalloenzymes or receptors. Analogues include:

- Nicotinamide : A pyridine derivative with a simpler structure, acting as a vitamin B3 precursor. The target compound’s triazolone and bromo-methoxy groups likely confer distinct redox properties and steric effects.

- Rivaroxaban: A pyridine-containing anticoagulant. Its sulfonamide group and oxazolidinone ring differ from the triazolone-benzamide system, affecting pharmacokinetic profiles.

Bromo-Methoxy Benzamides

Bromo and methoxy substituents on benzamides are often associated with kinase inhibition or antimicrobial activity. For instance:

- 5-Bromo-2-methoxy-N-phenylbenzamide: A simpler analogue without the triazolone-pyridine unit.

Table 1: Structural Comparison of Key Analogues

| Compound | Core Structure | Key Substituents | Potential Bioactivity |

|---|---|---|---|

| Target Compound | Benzamide + triazolone | Bromo, methoxy, pyridinyl | Kinase inhibition (hypothetical) |

| Fluconazole | Triazole | Difluorophenyl | Antifungal |

| Rivaroxaban | Oxazolidinone + pyridine | Chlorothiophene, morpholine | Anticoagulant |

Crystallographic and Computational Analysis

Crystal structure determination of similar compounds often relies on:

- SHELXL : For refining anisotropic displacement parameters and validating hydrogen bonding .

- ORTEP-3 : For visualizing thermal ellipsoids and molecular packing .

The bromo and methoxy groups in the target compound may introduce steric clashes, affecting crystallization efficiency compared to simpler analogues.

Table 2: Computational Tools for Structural Analysis

| Tool/Software | Application | Relevance to Target Compound |

|---|---|---|

| SHELXL | Refinement of crystal structures | Critical for validating triazolone geometry |

| ORTEP-III | Molecular visualization | Illustrates steric effects of bromo group |

| WinGX | Data processing suite | Integrates SHELX and ORTEP workflows |

Bioactivity and Mechanism Hypotheses

- Antimicrobial activity : Triazolone-pyridine systems may disrupt bacterial cell wall synthesis.

- Kinase inhibition: The bromo-methoxy benzamide could act as an ATP-binding site competitor. Marine actinomycete-derived compounds with similar complexity often exhibit cytotoxic or anti-inflammatory properties .

Q & A

Q. What are the optimal synthetic routes for 2-bromo-5-methoxy-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions. A general approach involves:

- Step 1 : Preparation of intermediates like brominated benzamide derivatives via nucleophilic substitution or coupling reactions. For example, brominated methoxybenzoic acid intermediates can be synthesized by reacting 5-bromo-2-methoxybenzoic acid with thionyl chloride to form the acyl chloride, followed by coupling with amines .

- Step 2 : Formation of the 1,2,4-triazole ring via cyclization. A pyridin-2-yl group can be introduced using substituted benzaldehydes under reflux with acetic acid as a catalyst, as described in analogous triazole syntheses .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are standard for isolating high-purity products .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR are essential for confirming the presence of the pyridinyl-triazole moiety (e.g., δ 8.5–9.0 ppm for pyridine protons) and the benzamide backbone (aromatic protons at δ 7.0–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) with <2 ppm mass error .

- HPLC : Purity >95% is typically verified using reverse-phase HPLC with UV detection at 254 nm .

Q. What are common impurities in the synthesis, and how are they addressed?

- Methodological Answer :

- Byproducts : Unreacted intermediates (e.g., uncyclized triazole precursors) or brominated side products. These are minimized by optimizing reaction stoichiometry and time .

- Mitigation : Use scavenger resins (e.g., trisamine for acyl chloride removal) and iterative recrystallization in ethanol/water mixtures to isolate the target compound .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., unexpected -NMR shifts) be resolved?

- Methodological Answer :

- Contradiction Analysis : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) to identify conformational isomers or tautomeric forms .

- Advanced Techniques : 2D NMR (COSY, HSQC) can resolve overlapping signals, particularly in the pyridinyl-triazole region .

- Case Study : In structurally similar compounds, unexpected downfield shifts in aromatic protons were traced to intramolecular hydrogen bonding, validated by X-ray crystallography .

Q. What strategies improve yield in multi-step syntheses of this compound?

- Methodological Answer :

- Optimization Parameters :

- Catalysis : Palladium catalysts (e.g., Pd(OAc)) enhance coupling efficiency in brominated intermediates .

Q. How does modifying the pyridin-2-yl or triazole groups affect biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the pyridinyl group with other heterocycles (e.g., pyrazine or thiazole) and assess activity via enzyme inhibition assays. For example:

| Analog Structure | Biological Activity | Reference |

|---|---|---|

| Pyrazine-substituted | Enhanced kinase inhibition | |

| Thiadiazole-substituted | Antifungal activity |

- Experimental Design : Use isothermal titration calorimetry (ITC) to measure binding affinity to target proteins (e.g., kinases or chaperonins) .

Q. How can researchers address conflicting bioactivity data across studies?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for kinase inhibition) .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 5-bromo-2-chloro-N-(1,3,4-thiadiazol-2-yl)benzamide, which shows consistent antifungal activity ).

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.